Propranolol glucuronide

Overview

Description

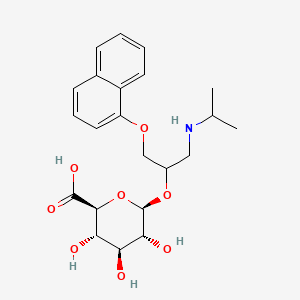

Propranolol glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. Propranolol undergoes phase II metabolism, where it is conjugated with glucuronic acid to form this compound. This process enhances the solubility of propranolol, facilitating its excretion from the body.

Mechanism of Action

Target of Action

Propranolol glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic antagonist . The primary targets of propranolol are the beta-adrenergic receptors, specifically the β1 and β2 receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

Propranolol undergoes three main metabolic pathways: aromatic hydroxylation (primarily 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation . The glucuronidation process involves the addition of a glucuronic acid group to propranolol, forming this compound . This process is facilitated by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a critical role in the metabolism of many endogenous and exogenous compounds .

Pharmacokinetics

Propranolol is extensively metabolized, with most metabolites, including this compound, appearing in the urine . The process of glucuronidation increases the water solubility of propranolol, facilitating its excretion . Propranolol has an extensive first-pass effect and is hepatically metabolized to active and inactive compounds .

Result of Action

The formation of this compound from propranolol is part of the body’s process to eliminate the drug . By increasing the water solubility of propranolol, glucuronidation aids in the drug’s excretion from the body, thereby reducing its effects .

Action Environment

The glucuronidation of propranolol to form this compound can be influenced by various factors. For instance, the activity of UGT enzymes, which facilitate glucuronidation, can be affected by genetic variations and environmental factors . Furthermore, the rate of glucuronidation can impact the clearance of propranolol from the body .

Biochemical Analysis

Biochemical Properties

Propranolol glucuronide plays a crucial role in the detoxification and elimination of propranolol. The glucuronidation process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to propranolol, forming this compound . This metabolite interacts with various biomolecules, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 . These interactions are essential for the conjugation and subsequent excretion of this compound.

Cellular Effects

This compound influences several cellular processes. It is primarily involved in the detoxification pathways within hepatocytes, where it aids in the elimination of propranolol. The presence of this compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of UGT enzymes . This modulation can lead to changes in the expression of genes involved in drug metabolism and transport.

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the glucuronidation of propranolol by UGT enzymes. This process enhances the solubility of propranolol, facilitating its excretion via urine or bile . The binding interactions between propranolol and UGT enzymes are critical for the formation of this compound. Additionally, this compound can inhibit or activate other enzymes involved in drug metabolism, thereby influencing the overall metabolic profile of propranolol .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are essential factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in hepatocytes, where prolonged exposure to this compound can lead to changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound is efficiently metabolized and excreted without significant adverse effects . At higher doses, this compound can lead to toxic effects, including hepatotoxicity and alterations in cardiovascular function . These threshold effects highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to drug detoxification and excretion. The primary enzymes involved in its metabolism are UGT1A7, UGT1A9, UGT1A10, and UGT2A1 . These enzymes facilitate the glucuronidation of propranolol, leading to the formation of this compound, which is then excreted via urine or bile . The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Efflux transporters such as MRP2, MRP3, MRP4, and BCRP play a significant role in the excretion of this compound . These transporters facilitate the movement of this compound from hepatocytes into bile or urine, ensuring its efficient elimination from the body .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum of hepatocytes, where UGT enzymes are abundant . The subcellular localization of this compound is crucial for its activity and function, as it ensures efficient glucuronidation and subsequent excretion. Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, optimizing its metabolic processing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propranolol glucuronide typically involves the enzymatic glucuronidation of propranolol. This process can be carried out in vitro using liver microsomes or recombinant uridine 5’-diphospho-glucuronosyltransferases (UGTs). The reaction conditions generally include the presence of uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor, propranolol as the substrate, and appropriate buffers to maintain pH and ionic strength .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant UGTs. The reaction mixture is continuously monitored and optimized for maximum yield. Post-reaction, this compound is purified using chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Propranolol glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of propranolol. Conjugation reactions involve the addition of glucuronic acid to propranolol, forming the glucuronide conjugate .

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Conjugation: UDPGA, liver microsomes or recombinant UGTs, appropriate buffers.

Major Products:

Hydrolysis: Propranolol.

Conjugation: this compound.

Scientific Research Applications

Propranolol glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the metabolism and excretion of propranolol.

Drug Metabolism: Investigating the role of UGTs in drug metabolism.

Toxicology: Assessing the safety and toxicity of propranolol and its metabolites.

Biomarker Discovery: Identifying biomarkers for propranolol exposure and metabolism

Comparison with Similar Compounds

- 4-Hydroxypropranolol Glucuronide

- 5-Hydroxythis compound

- 7-Hydroxythis compound

Comparison: this compound is unique in its formation and excretion pathway. While 4-, 5-, and 7-hydroxypropranolol glucuronides are also metabolites of propranolol, they differ in their hydroxylation sites and subsequent glucuronidation. These differences can affect their pharmacokinetics and pharmacodynamics, making this compound distinct in its metabolic profile .

Biological Activity

Propranolol glucuronide is a significant metabolite of the beta-blocker propranolol, which is widely used in clinical practice for conditions such as hypertension, anxiety, and migraine prevention. This article delves into the biological activity of this compound, focusing on its metabolic pathways, stereoselectivity, pharmacokinetics, and implications for therapeutic efficacy.

Metabolism and Formation

Propranolol undergoes extensive metabolism primarily through hepatic pathways, where it is converted into various metabolites, including this compound. This process involves phase II metabolism, specifically glucuronidation, which enhances the solubility and excretion of lipophilic compounds.

Key Enzymes Involved:

- UGT1A7

- UGT1A9

- UGT1A10

- UGT2A1

These enzymes facilitate the conjugation of propranolol with glucuronic acid, resulting in the formation of both (S)- and (R)-propranolol glucuronides. Studies indicate that the glucuronidation process is stereoselective, with (R)-(+)-propranolol being metabolized at a faster rate than its (S)-(-) counterpart under certain conditions .

Stereoselectivity in Glucuronidation

Research has demonstrated notable differences in the metabolic rates and elimination profiles of the enantiomers of propranolol:

-

(S)-(-)-Propranolol Glucuronide:

- Mean elimination half-life: hours

- Cumulative urinary excretion:

-

(R)-(+)-Propranolol Glucuronide:

- Mean elimination half-life: hours

- Cumulative urinary excretion:

The elimination rate constant () for (S)-(-) was lower than that for (R)-(+), indicating a slower clearance from the body .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for understanding its role as a metabolite. Although propranolol itself exhibits significant pharmacological activity, this compound is generally considered an inactive metabolite that facilitates excretion . The glucuronidation process significantly enhances the drug's bioavailability by converting it into more polar compounds that are readily eliminated via urine or bile.

Case Studies and Clinical Implications

In a study involving Chinese Han volunteers, researchers administered a single oral dose of racemic propranolol to evaluate the stereoselective metabolism of its glucuronides. The results highlighted that individuals exhibit variability in their metabolic responses based on genetic factors, which may influence therapeutic outcomes .

Clinical Relevance:

- Understanding the metabolic pathways of this compound can inform dosing strategies and improve therapeutic efficacy.

- Variability in enzyme activity among different populations may necessitate personalized approaches to treatment.

Comparison of Propranolol and Its Metabolites

| Parameter | Propranolol | This compound |

|---|---|---|

| Pharmacological Activity | Active | Inactive |

| Metabolic Pathway | Phase I & II | Phase II (glucuronidation) |

| Elimination Half-Life | Variable | hours (S) hours (R) |

| Cumulative Urinary Excretion | N/A | (S) (R) |

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14?,17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCALHJGQCKATMK-PLEVBHNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984920 | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66322-66-5 | |

| Record name | Propranolol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66322-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propranolol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPRANOLOL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CG9RE9H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.